1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one
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Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one is a heterocyclic compound that features a 1,8-naphthyridine core linked to a piperidine ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and green chemistry approaches to ensure eco-friendly and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which have significant biological and chemical properties .
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 2,7-Naphthyridine
- 2,8-Naphthyridine
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a 1,8-naphthyridine core with a piperidine ring and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H19N3O/c1-2-15(20)19-10-7-12(8-11-19)14-6-5-13-4-3-9-17-16(13)18-14/h3-6,9,12H,2,7-8,10-11H2,1H3 |
InChI Key |
AADGRPFQGNDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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